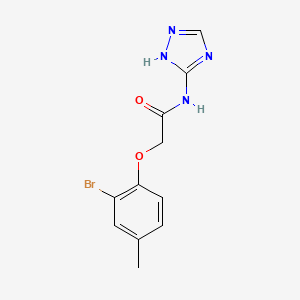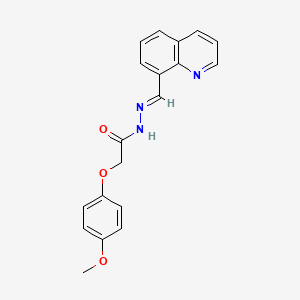
2-(2-bromo-4-methylphenoxy)-N-4H-1,2,4-triazol-3-ylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The chemical compound under discussion is a structurally complex molecule that has attracted research interest due to its unique properties and potential applications in various fields. While the specific compound itself may not have been the direct subject of extensive research, related compounds have been synthesized and analyzed to understand their chemical behavior, physical properties, and potential applications in areas such as material science, pharmaceuticals, and organic synthesis.
Synthesis Analysis
Synthesis of compounds structurally related to "2-(2-bromo-4-methylphenoxy)-N-4H-1,2,4-triazol-3-ylacetamide" involves complex organic reactions, including cycloadditions, palladium-catalyzed aminocarbonylation-cyclization, and reactions involving bromoacetophenones and ethyl bromoacetate. These processes highlight the intricate methods required to construct such molecules, often involving multiple steps to achieve the desired structural complexity and functionality (Gabriele et al., 2006).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated through various spectroscopic and X-ray crystallography techniques. These analyses reveal detailed insights into the molecular geometry, electronic structure, and intermolecular interactions that govern the compound's behavior in different environments (Sancak et al., 2010).
Chemical Reactions and Properties
Compounds related to "2-(2-bromo-4-methylphenoxy)-N-4H-1,2,4-triazol-3-ylacetamide" exhibit a range of chemical reactions, including cycloadditions, aminocarbonylations, and nucleophilic substitutions. These reactions are crucial for modifying the compound or introducing new functional groups, thereby altering its chemical properties and potential applications (Panchal & Patel, 2011).
Physical Properties Analysis
The physical properties of these compounds, including melting points, solubility, and crystalline structure, are essential for understanding their stability, formulation potential, and material applications. Studies involving X-ray diffraction and spectroscopy provide valuable data on these aspects, facilitating the design of materials with desired physical characteristics (Liang, 2009).
Chemical Properties Analysis
Understanding the chemical properties, such as reactivity, stability under various conditions, and interaction with other molecules, is critical for harnessing the compound's potential in chemical synthesis, pharmaceutical development, and other applications. Research on similar molecules has shed light on their reactivity patterns, offering insights into how such compounds can be utilized in creating new molecules or materials with specific properties (Fuloria et al., 2014).
科学的研究の応用
Synthesis and Antimicrobial Profile
Compounds structurally related to 2-(2-bromo-4-methylphenoxy)-N-4H-1,2,4-triazol-3-ylacetamide have been synthesized and evaluated for their antimicrobial properties. For instance, the synthesis of newer Schiff bases and thiazolidinone derivatives from precursors involving bromo-methylphenoxy groups has been reported. These compounds were characterized and shown to possess antibacterial and antifungal activities, highlighting their potential use in developing new antimicrobial agents (Fuloria, N., Fuloria, S., & Gupta, R., 2014).
Environmental and Antioxidant Studies
Bromophenols, which share some structural features with the compound , have been studied for their occurrence in the environment and potential toxicological effects. Additionally, derivatives of these compounds have been isolated from marine sources and evaluated for their antioxidant activity, suggesting potential applications in environmental science and natural product chemistry (Koch, C., & Sures, B., 2018).
Bioactivity and Synthesis of Derivatives
Research on the synthesis of derivatives related to 2-(2-bromo-4-methylphenoxy)-N-4H-1,2,4-triazol-3-ylacetamide has led to the discovery of compounds with significant bioactivity. Studies have focused on synthesizing and characterizing novel imines and thiazolidinones, demonstrating the versatility of similar compounds in generating biologically active molecules (Fuloria, N., Singh, V., Yar, M., & Ali, M., 2009).
特性
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN4O2/c1-7-2-3-9(8(12)4-7)18-5-10(17)15-11-13-6-14-16-11/h2-4,6H,5H2,1H3,(H2,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIQRCHVOVWEKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=NC=NN2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromo-4-methylphenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5559473.png)
![5,7-dimethyl-3-[(2-thienylmethyl)thio][1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5559486.png)
![6-(2-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]carbonyl}carbonohydrazonoyl)-2,3-dimethoxybenzoic acid](/img/structure/B5559490.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-nitrobenzylidene)acetohydrazide](/img/structure/B5559498.png)
![2-{[5-(2-fluorophenyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5559502.png)
![N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B5559505.png)
![N-{2-[1-benzyl-3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]ethyl}methanesulfonamide](/img/structure/B5559510.png)
![4-[(dimethylamino)sulfonyl]-N-(2-phenylethyl)-2-thiophenecarboxamide](/img/structure/B5559512.png)
![4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-5-methyl-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5559523.png)
![1-(3-chlorophenyl)-5-methyl-4-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5559527.png)
![1-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5559540.png)

![4-[(4-bromobenzylidene)amino]-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5559566.png)
![5-methyl-7-{4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5559572.png)